5-(4-iodophenoxy)pentyl thiocyanate

Description

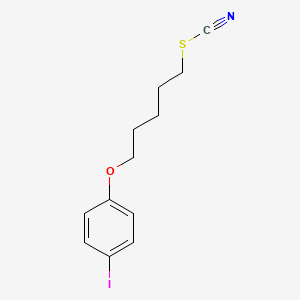

5-(4-Iodophenoxy)pentyl thiocyanate is a thiocyanate derivative characterized by a pentyl chain bearing a 4-iodophenoxy group and a terminal thiocyanate (-SCN) moiety. Structurally, it consists of a para-iodinated phenoxy ring connected via an oxygen atom to a five-carbon aliphatic chain, terminated by the electrophilic thiocyanate group.

Properties

IUPAC Name |

5-(4-iodophenoxy)pentyl thiocyanate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14INOS/c13-11-4-6-12(7-5-11)15-8-2-1-3-9-16-10-14/h4-7H,1-3,8-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHZAIJGEVZXVOQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OCCCCCSC#N)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14INOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-iodophenoxy)pentyl thiocyanate typically involves the reaction of 5-(4-iodophenoxy)pentyl alcohol with thiocyanate reagents. One common method is to react the alcohol with thiophosgene or phenyl isothiocyanate under mild conditions. The reaction is usually carried out in an organic solvent such as dimethylbenzene, under nitrogen protection to prevent oxidation .

Industrial Production Methods

Industrial production of thiocyanates, including this compound, often involves the use of safer and more cost-effective reagents. For instance, the reaction of amines with carbon disulfide in the presence of catalysts like di-tert-butyl dicarbonate and DMAP or DABCO is a common method . This method is preferred due to its lower toxicity and higher yields.

Chemical Reactions Analysis

Types of Reactions

5-(4-iodophenoxy)pentyl thiocyanate can undergo various chemical reactions, including:

Substitution Reactions: The thiocyanate group can be replaced by other nucleophiles.

Oxidation and Reduction: The iodophenoxy group can participate in redox reactions.

Coupling Reactions: The compound can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Substitution: Reagents like sodium azide or potassium cyanide can be used for nucleophilic substitution.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Coupling: Palladium catalysts and boron reagents are commonly used in coupling reactions.

Major Products

Substitution: Products include azides or nitriles.

Oxidation: Products include iodophenoxy acids or alcohols.

Coupling: Products include biaryl compounds.

Scientific Research Applications

5-(4-iodophenoxy)pentyl thiocyanate has several applications in scientific research:

Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.

Medicinal Chemistry:

Bioconjugation: Used in the modification of biomolecules for research purposes.

Mechanism of Action

The mechanism of action of 5-(4-iodophenoxy)pentyl thiocyanate involves its interaction with various molecular targets. The thiocyanate group can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. This can lead to the formation of covalent bonds, modifying the function of the target molecule .

Comparison with Similar Compounds

Table 1: Structural and Molecular Data

Key Observations :

- The iodophenoxy group in the target compound significantly increases molecular weight compared to simpler thiocyanates like 4-methylbenzyl thiocyanate.

- Heterocyclic analogs (e.g., 7f, 7j) exhibit higher molecular weights due to fused aromatic systems and additional functional groups (e.g., carbonyls).

Physical Properties

Key Observations :

- Bulky substituents (e.g., heterocycles in 7f) correlate with higher melting points due to increased rigidity and intermolecular interactions.

- The target compound’s melting point is unreported, but its linear pentyl chain may reduce rigidity compared to fused-ring analogs like 7f.

Spectroscopic Characteristics

Table 3: Infrared (IR) and Nuclear Magnetic Resonance (NMR) Data

Key Observations :

- Aromatic protons in iodophenoxy derivatives may experience deshielding due to the electron-withdrawing iodine, shifting signals upfield compared to non-halogenated analogs.

Reactivity and Functional Group Behavior

- Thiocyanate Reactivity: The -SCN group in all compounds participates in nucleophilic substitutions or cycloadditions. The target compound’s iodine may further activate the phenoxy group for electrophilic reactions.

- Halogen Effects : The iodine atom in the target compound could enhance stability via halogen bonding, contrasting with methyl or acetyl substituents in analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.